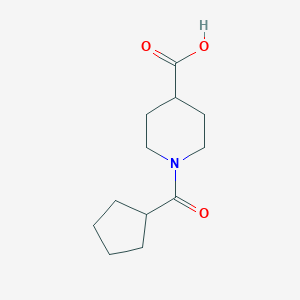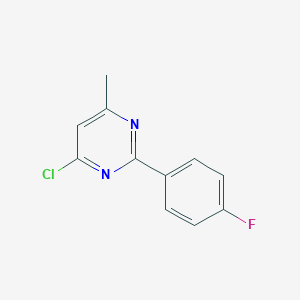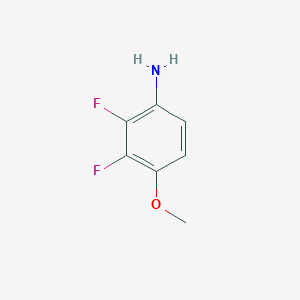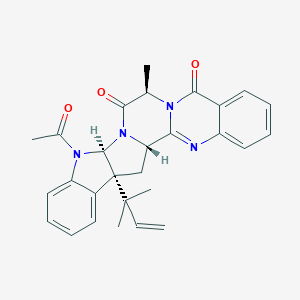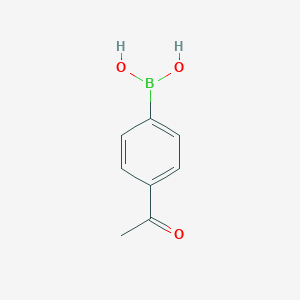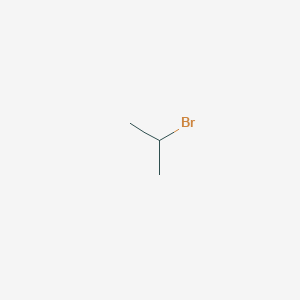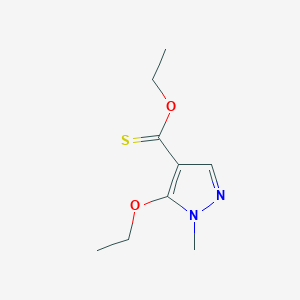
O-Ethyl 5-ethoxy-1-methylpyrazole-4-carbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Ethyl 5-ethoxy-1-methylpyrazole-4-carbothioate (EMPC) is a chemical compound that has gained attention in the scientific community due to its potential use in the field of agriculture. EMPC is a pyrazole-based compound that has been found to have insecticidal and acaricidal properties. The compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of O-Ethyl 5-ethoxy-1-methylpyrazole-4-carbothioate is not fully understood, but studies have suggested that the compound acts on the nervous system of insects and mites. O-Ethyl 5-ethoxy-1-methylpyrazole-4-carbothioate has been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the transmission of nerve impulses. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, which results in the overstimulation of the nervous system and eventually leads to paralysis and death of the insect or mite.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that O-Ethyl 5-ethoxy-1-methylpyrazole-4-carbothioate has minimal effects on non-target organisms, including mammals and birds. The compound has been found to have low toxicity and is rapidly metabolized and eliminated from the body. O-Ethyl 5-ethoxy-1-methylpyrazole-4-carbothioate has also been found to have no significant impact on the environment, making it a promising alternative to traditional insecticides and acaricides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of O-Ethyl 5-ethoxy-1-methylpyrazole-4-carbothioate is its high level of efficacy against pests. The compound has been found to have a broad spectrum of activity, making it a potential candidate for use against a wide range of insects and mites. O-Ethyl 5-ethoxy-1-methylpyrazole-4-carbothioate also has minimal effects on non-target organisms and the environment, making it a safer alternative to traditional insecticides and acaricides.
One of the limitations of O-Ethyl 5-ethoxy-1-methylpyrazole-4-carbothioate is its relatively high cost of production. The synthesis of O-Ethyl 5-ethoxy-1-methylpyrazole-4-carbothioate requires multiple steps, which can be time-consuming and expensive. Another limitation is the lack of information on the long-term effects of O-Ethyl 5-ethoxy-1-methylpyrazole-4-carbothioate on the environment and non-target organisms.
Direcciones Futuras
There are several future directions for the research and development of O-Ethyl 5-ethoxy-1-methylpyrazole-4-carbothioate. One area of focus is the optimization of the synthesis process to reduce the cost of production. Another area of focus is the development of formulations that can improve the delivery and efficacy of O-Ethyl 5-ethoxy-1-methylpyrazole-4-carbothioate. Additionally, further studies are needed to understand the long-term effects of O-Ethyl 5-ethoxy-1-methylpyrazole-4-carbothioate on the environment and non-target organisms.
Métodos De Síntesis
O-Ethyl 5-ethoxy-1-methylpyrazole-4-carbothioate can be synthesized using various methods, including the reaction of ethyl 5-aminopyrazole-4-carboxylate with thioacetic acid ethyl ester in the presence of a base, or the reaction of ethyl 5-chloropyrazole-4-carboxylate with sodium ethoxide and sodium ethanethiolate. The synthesis of O-Ethyl 5-ethoxy-1-methylpyrazole-4-carbothioate has also been achieved through the reaction of ethyl 5-aminopyrazole-4-carboxylate with ethyl chloroformate in the presence of triethylamine and sodium ethoxide.
Aplicaciones Científicas De Investigación
O-Ethyl 5-ethoxy-1-methylpyrazole-4-carbothioate has been found to have insecticidal and acaricidal properties, making it a potential candidate for use in the field of agriculture. The compound has been tested against various insects and mites, including the cotton bollworm, the diamondback moth, and the two-spotted spider mite. Studies have shown that O-Ethyl 5-ethoxy-1-methylpyrazole-4-carbothioate has a high level of efficacy against these pests, making it a promising alternative to traditional insecticides and acaricides.
Propiedades
Número CAS |
146904-64-5 |
|---|---|
Nombre del producto |
O-Ethyl 5-ethoxy-1-methylpyrazole-4-carbothioate |
Fórmula molecular |
C9H14N2O2S |
Peso molecular |
214.29 g/mol |
Nombre IUPAC |
O-ethyl 5-ethoxy-1-methylpyrazole-4-carbothioate |
InChI |
InChI=1S/C9H14N2O2S/c1-4-12-8-7(6-10-11(8)3)9(14)13-5-2/h6H,4-5H2,1-3H3 |
Clave InChI |
SFVARDOPZRVDAL-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=NN1C)C(=S)OCC |
SMILES canónico |
CCOC1=C(C=NN1C)C(=S)OCC |
Sinónimos |
1H-Pyrazole-4-carbothioicacid,5-ethoxy-1-methyl-,O-ethylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



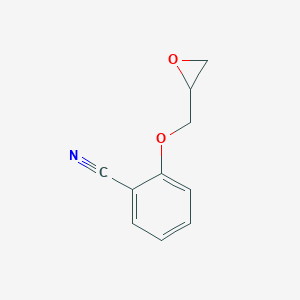
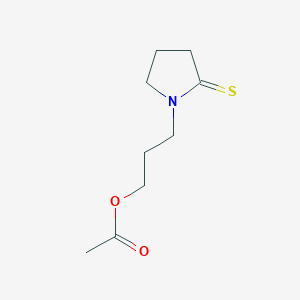
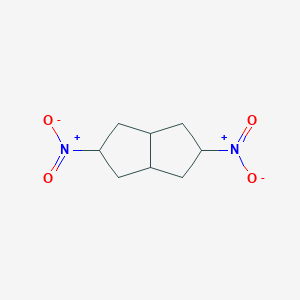
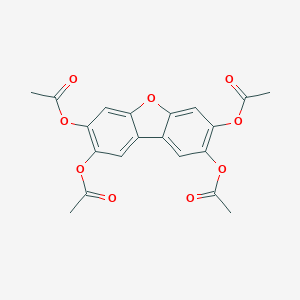
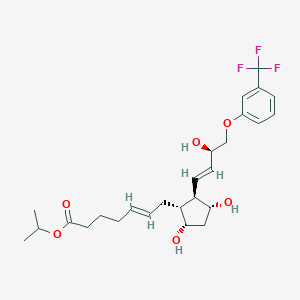
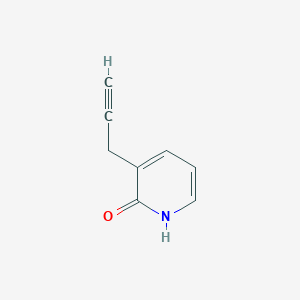
![4-[2-(4-Chlorophenyl)ethyl]piperidine](/img/structure/B125182.png)
